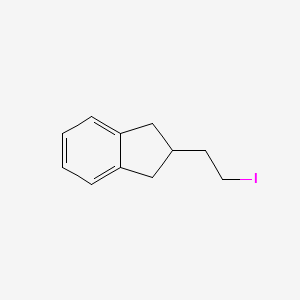

2-(2-Iodoethyl)indane

Description

2-(2-Iodoethyl)indane is an organoiodine compound derived from the indane framework (a bicyclic structure comprising a benzene ring fused to a cyclopentane ring). The compound features a 2-iodoethyl substituent (-CH₂CH₂I) attached to the second carbon of the indane core.

The molecular formula of 2-(2-Iodoethyl)indane is estimated as C₁₁H₁₃I, with a molecular weight of approximately 272.13 g/mol. The iodine atom in the ethyl chain significantly influences its physicochemical properties, including polarizability, bond stability, and reactivity in substitution reactions.

Propriétés

Formule moléculaire |

C11H13I |

|---|---|

Poids moléculaire |

272.12 g/mol |

Nom IUPAC |

2-(2-iodoethyl)-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H13I/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2 |

Clé InChI |

GATUUSFIQPRJQV-UHFFFAOYSA-N |

SMILES canonique |

C1C(CC2=CC=CC=C21)CCI |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with 2-Methyl Indane (C₁₀H₁₂)

Key Differences :

- Substituent : 2-Methyl indane has a methyl group (-CH₃) at the second carbon, whereas 2-(2-Iodoethyl)indane features a bulkier, electron-rich iodoethyl (-CH₂CH₂I) group.

- Molecular Weight : The iodine atom increases the molecular weight of 2-(2-Iodoethyl)indane (272.13 g/mol) compared to 2-methyl indane (132.20 g/mol) .

- Reactivity : The C-I bond in 2-(2-Iodoethyl)indane is weaker than the C-C bond in 2-methyl indane, making the former more reactive in nucleophilic substitution (e.g., Suzuki coupling or iodide displacement).

Table 1: Structural and Reactivity Comparison

Comparison with Aminoethyl Chlorides

Aminoethyl chlorides, such as 2-(N,N-Dimethylamino)ethyl chloride (C₄H₁₀ClN, CAS 107-99-3) and 2-(Diethylamino)ethyl chloride (C₆H₁₄ClN, CAS 76-93-7), share an ethyl chain with a halogen or amino group. Key contrasts include:

- Functional Groups: Aminoethyl chlorides prioritize amine-mediated reactivity (e.g., alkylation in drug synthesis), while 2-(2-Iodoethyl)indane’s iodine enhances its role as a leaving group in cross-coupling reactions .

Table 2: Functional Group Influence

Comparison with Benzilic Acid Derivatives

Benzilic acid (C₁₄H₁₂O₃, CAS 76-93-7) features a diphenylhydroxyacetic acid structure. While unrelated in backbone, its hydroxyl and carboxylic acid groups contrast sharply with 2-(2-Iodoethyl)indane’s nonpolar iodine substituent:

- Solubility : Benzilic acid is polar and water-soluble, whereas 2-(2-Iodoethyl)indane is likely lipid-soluble due to its aromatic and alkyl-halide components .

- Synthetic Utility : Benzilic acid participates in esterification and salt formation, while 2-(2-Iodoethyl)indane is tailored for halogen-exchange or coupling reactions.

Research Implications and Gaps

- Reactivity Studies : The iodine in 2-(2-Iodoethyl)indane could facilitate its use in transition-metal-catalyzed reactions , though direct studies are absent in the evidence.

- Toxicity and Handling: Aminoethyl chlorides (e.g., ) are regulated due to toxicity; similar precautions may apply to iodinated analogs.

- Data Limitations: No evidence directly addresses 2-(2-Iodoethyl)indane’s synthesis or applications. Further research is needed to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.